2'-Oxoquinidinone

Übersicht

Beschreibung

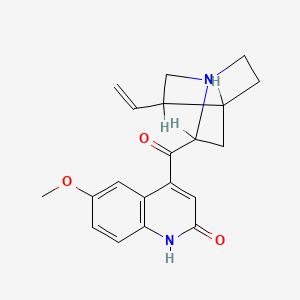

2’-Oxoquinidinone is a heterocyclic organic compound with the chemical formula C20H22N2O3. It belongs to the class of hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group . This compound is known for its biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxoquinidinone typically involves the cyclization of o-alkynylaryl isocyanide with iodine . This photochemical cyclization method is one of the advanced techniques used to prepare quinoline derivatives. Other methods include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of 2’-Oxoquinidinone may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to increase yield and purity. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Oxoquinidinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

2'-Oxoquinidinone serves as a crucial building block for synthesizing more complex molecules. Its structural properties allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has identified this compound as a compound with potential anticancer properties. It disrupts microtubule polymerization in cancer cells, which is vital for cell division and proliferation.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases, particularly in cardiology due to its antiarrhythmic properties. Its efficacy is comparable to quinidine, a well-known antiarrhythmic drug.

Industry

In industrial applications, this compound contributes to the development of new materials and catalysts, enhancing processes across various sectors.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |

| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |

| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |

The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Antiarrhythmic Properties

In studies involving animal models, this compound demonstrated comparable potency to quinidine in preventing arrhythmias induced by various stimuli. This property underscores its clinical relevance in managing specific cardiac conditions.

Case Studies

-

Brugada Syndrome : A patient with recurrent ventricular fibrillation was treated with quinidine (metabolizing to this compound), resulting in effective long-term suppression of arrhythmias.

- Clinical Significance : This case illustrates the potential of this compound in clinical settings for managing life-threatening arrhythmias.

Wirkmechanismus

The mechanism of action of 2’-Oxoquinidinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein synthesis by binding to the ribosomal subunit, preventing the formation of a functional initiation complex . This mechanism is similar to that of other quinoline derivatives, which target bacterial enzymes like DNA gyrase and topoisomerase IV .

Vergleich Mit ähnlichen Verbindungen

- Quinidine

- 3-Hydroxyquinidine

- Quinidine-N-oxide

- O-desmethylquinidine

- Dihydroquinidine

Comparison: 2’-Oxoquinidinone is unique due to its specific structure and biological activity.

Biologische Aktivität

2'-Oxoquinidinone, a derivative of quinidine, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antiarrhythmic and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. A series of novel 2-oxo-quinoline derivatives, including those containing α-aminophosphonates, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compound 5b exhibited significant inhibitory activity against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-FU and cisplatin .

The mechanism of action involved:

- Cell Cycle Arrest : Compound 5b induced G2/M phase arrest in HepG2 cells, increasing the G2-phase population significantly compared to control cells .

- Apoptosis Induction : The compound also triggered apoptosis through the mitochondrial pathway, as evidenced by increased reactive oxygen species (ROS) production and changes in intracellular calcium levels .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5b | HepG2 | 10.12 | G2/M phase arrest, apoptosis |

| 5b | SK-OV-3 | 17.85 | G2/M phase arrest |

| 5b | NCI-H460 | 9.99 | Apoptosis via ROS and Ca²⁺ increase |

Antiarrhythmic Properties

In addition to its antitumor effects, this compound has been studied for its antiarrhythmic properties. Research indicates that it possesses comparable potency to quinidine itself in preventing arrhythmias. In a study involving various metabolites of quinidine, including this compound, it was found that all tested compounds exhibited similar effective doses against induced ventricular fibrillation in animal models .

Case Studies

A notable case involved a patient with Brugada syndrome who experienced recurrent ventricular fibrillation. The administration of quinidine (which metabolizes to this compound) effectively suppressed these malignant arrhythmias over a long-term follow-up period . This underscores the clinical relevance of this compound in managing specific cardiac arrhythmias.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Modulation : Increased intracellular calcium levels play a crucial role in both apoptosis and arrhythmia prevention.

- Reactive Oxygen Species (ROS) : ROS are implicated in the apoptotic pathways activated by the compound.

- Cell Cycle Regulation : The downregulation of cyclins and CDKs leads to cell cycle arrest, providing a therapeutic strategy against cancer cell proliferation.

Eigenschaften

IUPAC Name |

4-(5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbonyl)-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18H,1,6-8,11H2,2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSOGQMXVIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002893 | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82793-82-6 | |

| Record name | 2'-Oxoquinidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082793826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacological significance of 2'-oxoquinidinone?

A1: this compound is a major metabolite of the antiarrhythmic drug quinidine. Research suggests that this compound, alongside other quinidine metabolites like 3-hydroxyquinidine, may contribute to both the therapeutic and potentially proarrhythmic effects of quinidine therapy. [, ] This is because this compound exhibits comparable antiarrhythmic potency to quinidine in animal models, suggesting a potential role in the overall clinical effect. []

Q2: How does the formation of this compound relate to quinidine dosage?

A2: Studies indicate that the formation of this compound is directly proportional to the available quinidine base in the body. [] This suggests that higher quinidine doses could lead to increased levels of this compound.

Q3: Does this compound's activity vary depending on the type of arrhythmia?

A3: While this compound shows comparable potency to quinidine against chloroform- and hypoxia-induced ventricular fibrillation in mice, its activity profile seems to differ in other arrhythmia models. [] For instance, in a rabbit model of barium chloride-induced ventricular arrhythmias, this compound displayed similar potency to quinidine but with potentially higher toxicity. [] This highlights the need for further investigation into the specific effects of this compound on different types of arrhythmias.

Q4: How do the levels of this compound compare to quinidine in patients on long-term therapy?

A4: Research reveals significant individual variability in the serum concentrations of quinidine and its metabolites, including this compound, in patients undergoing long-term quinidine therapy. [] Notably, some patients exhibit serum levels of this compound equal to or even higher than their quinidine levels. [] This emphasizes the clinical relevance of this compound and the need to consider its potential contribution to both the therapeutic and adverse effects observed during quinidine treatment.

Q5: Can analytical techniques accurately differentiate and quantify quinidine and its metabolites in biological samples?

A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and successfully employed to separate and quantify quinidine, this compound, and other metabolites in plasma samples. [] These analytical techniques are crucial for studying the pharmacokinetics of quinidine and its metabolites, enabling researchers to understand their individual contributions to the overall drug effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.